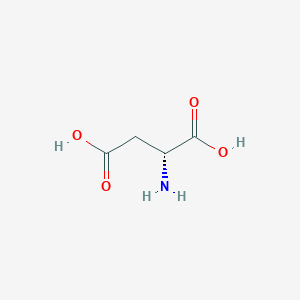

DL-Aspartic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-aminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27881-03-4 | |

| Record name | Poly(DL-Aspartic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27881-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30859003 | |

| Record name | DL-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | DL-Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-45-8, 1783-96-6, 56-84-8 | |

| Record name | DL-Aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Asparagic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-ASPARTIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acid D,L-aspart | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28XF4669EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid, a racemic mixture of the D- and L-enantiomers of aspartic acid, is a non-essential amino acid that plays a crucial role in various biochemical pathways and serves as a valuable building block in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its physicochemical properties is paramount for its effective application in research, drug development, and industrial processes. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and visual representations of key processes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, offering a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | DL-2-Aminobutanedioic acid, DL-Aminosuccinic acid | [1][2] |

| Molecular Formula | C₄H₇NO₄ | [1] |

| Molecular Weight | 133.10 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | >300 °C (decomposes) | [1][4] |

| Density | 1.6603 g/cm³ at 13 °C | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 4.5 g/L | 25 | [6] |

| 1 M HCl | Soluble | Not Specified | [4] |

| Ethanol | Insoluble | Not Specified | [5] |

| Ether | Insoluble | Not Specified | [5] |

Table 3: Acidity and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| pKa₁ (α-carboxyl) | 1.99 | [6][7] |

| pKa₂ (side chain) | 3.90 | [6][7] |

| pKa₃ (α-amino) | 9.90 | [6][7] |

| Isoelectric Point (pI) | 2.98 | [7] |

| ¹H NMR (D₂O, pH 7.4) | δ 3.88-3.90 (m, 1H), δ 2.65-2.82 (m, 2H) | [5] |

| ¹³C NMR | Signals at approximately 39.25, 54.91, 177.0, 180.3 ppm | [8] |

| Infrared (IR) Spectrum | Characteristic peaks for N-H, C-H, C=O, and C-O stretching | [3][9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are foundational for ensuring accurate and reproducible results in a laboratory setting.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.

-

A second, more precise measurement is performed with a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For this compound, decomposition is typically observed at temperatures above 300 °C.[2][10]

Measurement of Aqueous Solubility

The solubility of this compound in water can be determined by the equilibrium saturation method.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully withdrawn.

-

The concentration of this compound in the solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or by evaporating the solvent and weighing the residue.[11][12]

Determination of pKa Values by Potentiometric Titration

The acid dissociation constants (pKa) of this compound are determined by potentiometric titration.

Methodology:

-

A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.[13][14][15]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in scientific research and pharmaceutical development. The presented data, compiled from reputable sources, and the detailed experimental protocols offer a practical resource for laboratory professionals. The visualized workflows and pathways further enhance the comprehension of the characterization process and the biological relevance of this important amino acid. A thorough grasp of these properties is critical for the manipulation and application of this compound in various scientific and industrial contexts.

References

- 1. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. jascoinc.com [jascoinc.com]

- 4. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. mdpi.com [mdpi.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

The Dichotomous Role of DL-Aspartic Acid in Neurotransmission: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid, encompassing its two stereoisomers, L-Aspartic acid and D-Aspartic acid, holds a significant and complex role in the central nervous system (CNS). While L-Aspartate is a well-established excitatory neurotransmitter, the discovery of endogenous D-Aspartate has unveiled a new layer of complexity in glutamatergic signaling.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function in neurotransmission, with a focus on its interactions with glutamate receptors, the resultant signaling cascades, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience and drug development.

Core Mechanisms of this compound in Neurotransmission

Both L- and D-isomers of aspartic acid exert their primary effects through ionotropic and metabotropic glutamate receptors, albeit with differing affinities and functional outcomes. The primary target for both isomers is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[2][3]

Receptor Interactions

This compound interacts with several classes of glutamate receptors:

-

NMDA Receptors: Both L- and D-Aspartate act as agonists at the glutamate binding site of the NMDA receptor.[2][3] Activation of NMDA receptors requires the binding of both a glutamate-site agonist (like aspartate) and a co-agonist (glycine or D-serine) at the GluN1 subunit, as well as depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg2+) block.[2] This coincidence detection property is crucial for the receptor's role in learning and memory.

-

AMPA Receptors: D-Aspartate has been shown to act as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in contrast to its agonistic action at NMDA receptors.[4][5][6] It can inhibit kainate-induced AMPA receptor currents.[4][6] L-Aspartate, on the other hand, exhibits little to no significant activity at AMPA receptors.[4][5][6]

-

Kainate Receptors: The interaction of this compound with kainate receptors is less well-characterized. Some evidence suggests that kainate can reduce L-aspartate-induced currents in hippocampal neurons, hinting at a potential interaction.[6] However, specific binding affinities and functional consequences require further investigation.

-

Metabotropic Glutamate Receptors (mGluRs): D-Aspartate has been shown to activate some subtypes of metabotropic glutamate receptors, which are G-protein coupled receptors that modulate synaptic transmission and excitability.[7] L-Aspartate's role at mGluRs is also an area of ongoing research.

Quantitative Data on Receptor Interactions

The following table summarizes available quantitative data on the interaction of D- and L-Aspartic acid with glutamate receptors. It is important to note that these values can vary depending on the experimental system (e.g., specific receptor subunit composition, cell type, and assay conditions).

| Ligand | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| D-Aspartic Acid | AMPA | Kb (inhibitory constant) | 0.93 mM | Rat Hippocampal Neurons | [4] |

| L-Aspartic Acid | AMPA | EC50 (for L-glutamate-induced current) | No significant effect | Rat Hippocampal Neurons | [4][5] |

| L-Aspartic Acid | NMDA (reversed uptake) | EC50 | 0.8 mM | Salamander Retinal Glia | [8] |

| L-Glutamate | NMDA | EC50 | 2.3 µM | Mouse Embryonic Hippocampal Neurons | [9] |

| L-Glutamate | AMPA (quisqualate receptor) | EC50 (nondesensitizing) | 19 µM | Mouse Embryonic Hippocampal Neurons | [9] |

Signaling Pathways

The activation of NMDA receptors by D- or L-aspartate initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions (Ca2+).

NMDA Receptor Signaling Pathway

This influx of Ca2+ acts as a critical second messenger, activating a host of downstream enzymes and signaling molecules, including:

-

Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII): These are key mediators of synaptic plasticity.

-

Protein Kinase C (PKC): Involved in the modulation of ion channels and receptors.

-

Neuronal Nitric Oxide Synthase (nNOS): Produces nitric oxide, a retrograde messenger that can enhance presynaptic neurotransmitter release.

Ultimately, these pathways converge on the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and protein synthesis that underlie long-term potentiation (LTP), a cellular correlate of learning and memory.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's role in neurotransmission. Below are outlines of key experimental protocols.

Radioligand Binding Assay for NMDA Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

-

Rat cortical synaptosomes or cell membranes expressing recombinant NMDA receptors.

-

Radioligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist).[10]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Unlabeled this compound and other competing ligands.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation.[11] Resuspend the final pellet in binding buffer.

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled this compound and the membrane preparation. Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor ligand (e.g., unlabeled glutamate).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[11] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC₅₀ value of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in response to this compound application.[5][12]

Materials:

-

Acutely prepared brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, 1 MgCl₂; bubbled with 95% O₂/5% CO₂.[13]

-

Internal pipette solution containing (in mM): e.g., 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2-7.3.

-

This compound and relevant pharmacological agents (e.g., NMDA receptor antagonists, glycine).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Preparation: Prepare brain slices or neuronal cultures and place them in a recording chamber continuously perfused with aCSF.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[14]

-

Seal Formation: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[15]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[12][15]

-

Recording: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record inward currents. Apply this compound (with a co-agonist like glycine) to the perfusion solution and record the resulting current. To isolate NMDA receptor currents, experiments can be performed in the presence of AMPA and kainate receptor antagonists and in Mg2+-free aCSF or at a depolarized holding potential.

-

Data Analysis: Analyze the amplitude, kinetics (rise and decay times), and dose-response relationship of the recorded currents.

In Vivo Microdialysis

This technique is used to measure the extracellular concentration of this compound in the brain of a freely moving animal.[16][17][18]

Materials:

-

Microdialysis probe with a semi-permeable membrane.

-

Stereotaxic apparatus for probe implantation.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

High-performance liquid chromatography (HPLC) system with fluorescence detection or mass spectrometry for sample analysis.

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest. Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[17]

-

Sample Collection: Collect the dialysate, which contains molecules that have diffused across the probe's membrane from the extracellular fluid, in timed fractions.

-

Stimulation (Optional): To study release, a depolarizing agent (e.g., high potassium solution) or a specific pharmacological agent can be infused through the probe (reverse dialysis).

-

Analysis: Analyze the concentration of D- and L-Aspartic acid in the dialysate fractions using a sensitive analytical technique like HPLC with pre-column derivatization and fluorescence detection.

-

Data Interpretation: The measured concentrations in the dialysate reflect the relative changes in the extracellular levels of aspartate in the brain.

Aspartate-Induced Excitotoxicity

Excessive activation of NMDA receptors by high concentrations of glutamate or aspartate can lead to a pathological process known as excitotoxicity, characterized by a massive influx of Ca2+ that triggers apoptotic and necrotic cell death pathways. This is implicated in various neurological disorders, including stroke and neurodegenerative diseases.

Aspartate-Induced Excitotoxicity

Conclusion

This compound plays a multifaceted role in neurotransmission, acting primarily through glutamate receptors to modulate synaptic activity and plasticity. The distinct actions of the L- and D-isomers, particularly their opposing effects at AMPA receptors, highlight the intricate nature of glutamatergic signaling. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting neurological and psychiatric disorders where aspartate-mediated neurotransmission is dysregulated. Further research is warranted to fully elucidate the physiological and pathological significance of this compound in the central nervous system.

References

- 1. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - ProQuest [proquest.com]

- 6. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Release of L-aspartate by reversal of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patch Clamp Protocol [labome.com]

- 14. axolbio.com [axolbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Endogenous Functions of D- and L-Aspartic Acid Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct and crucial roles of L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp), focusing on their endogenous functions within the nervous and endocrine systems. This document details their metabolic pathways, signaling cascades, and physiological effects, supported by quantitative data and established experimental protocols.

Introduction to Aspartic Acid Isoforms

Aspartic acid, an α-amino acid, exists in two stereoisomeric forms: L-aspartic acid and D-aspartic acid. While the L-isomer is a fundamental component of proteins, both isoforms serve as critical signaling molecules.[1] L-Asp is widely recognized as a proteinogenic amino acid and an excitatory neurotransmitter.[2] D-Asp, conversely, is a non-canonical D-amino acid that plays significant roles as a neurotransmitter and a key regulator in the neuroendocrine system.[3][4]

The endogenous synthesis of D-Asp from L-Asp is catalyzed by the enzyme aspartate racemase.[5][6] In mammals, serine racemase has also been shown to exhibit aspartate racemase activity, contributing to D-Asp production in the brain.[7][8] The degradation of D-Asp is primarily carried out by the FAD-dependent enzyme D-aspartate oxidase (DDO), which is crucial for regulating its physiological levels.[9][10][11]

Endogenous Functions of L-Aspartic Acid

L-aspartic acid is a non-essential amino acid with multifaceted roles in cellular metabolism and signaling.

-

Protein Synthesis: As one of the 22 proteinogenic amino acids, L-Asp is a fundamental building block for protein biosynthesis.[1]

-

Excitatory Neurotransmitter: L-Asp functions as an excitatory neurotransmitter in the central nervous system (CNS), similar to glutamate.[2][12] It binds to and activates glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, contributing to the propagation of electrical signals between neurons.[2][13] Studies on cerebrocortical synaptosomes confirm that L-Asp is released from nerve terminals through calcium-dependent exocytotic mechanisms, supporting its role as a classical neurotransmitter.[14]

-

Metabolic Hub: L-Asp is a key intermediate in several metabolic pathways, including the urea cycle, the malate-aspartate shuttle for transporting NADH into mitochondria, and the synthesis of other amino acids and nucleotides.[2][15]

Endogenous Functions of D-Aspartic Acid

Once considered rare in mammals, D-Asp is now established as a vital signaling molecule with specific temporal and spatial expression patterns. It is abundant in the brain during embryonic development and its concentration decreases significantly after birth, coinciding with the expression of D-aspartate oxidase.[3][9] Conversely, in endocrine tissues, D-Asp levels increase postnatally.[9]

Role in the Central Nervous System

D-Asp acts as a neurotransmitter or neuromodulator, primarily by interacting with NMDA receptors.[3][16][17][18] It is found in synaptosomes and synaptic vesicles and is released in response to neuronal stimulation.[3][16] By binding to the glutamate site on the NMDA receptor, D-Asp plays a role in synaptic plasticity, which is fundamental for learning and memory.[9][19][20][21]

Signaling Pathway in Neurons: The binding of D-Asp (or glutamate) to the NMDA receptor, along with a co-agonist like D-serine or glycine, and subsequent membrane depolarization to relieve magnesium (Mg²⁺) block, leads to the opening of the receptor's ion channel.[22] This allows an influx of calcium ions (Ca²⁺), which acts as a second messenger to activate downstream signaling cascades, influencing gene expression and synaptic strength.

Role in the Endocrine System

D-Asp is a critical regulator of hormone synthesis and secretion, particularly along the Hypothalamus-Pituitary-Gonadal (HPG) axis.[23][24]

-

Hypothalamus: D-Asp stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[3][23]

-

Pituitary Gland: It promotes the secretion of Luteinizing Hormone (LH), Prolactin (PRL), and Growth Hormone (GH).[3][9]

-

Testes: In testicular Leydig cells, D-Asp directly stimulates the synthesis and release of testosterone.[23][25]

Administration of D-Asp has been shown to increase serum levels of LH and testosterone in both humans and rats.[23] The mechanism in the pituitary involves cGMP as a second messenger, while in the testes, it involves cAMP.[23]

Quantitative Data on Aspartic Acid Isoforms

The concentration of D-Asp and L-Asp varies significantly across different tissues and developmental stages.

| Tissue | Species | D-Aspartate Conc. (nmol/g) | L-Aspartate Conc. (nmol/g) | Reference |

| Nervous System | ||||

| Cerebral Cortex (Neonatal) | Rat | ~350 | >10,000 | [23][26] |

| Cerebral Cortex (Adult) | Rat | ~40 | >10,000 | [23][26] |

| Hippocampus (Adult) | Rat | High concentration | High concentration | [26] |

| Pineal Gland (Adult) | Rat | ~800 (Highest in body) | ~6,000 | [23][27] |

| Pituitary Gland (Adult) | Rat | ~450 | ~7,000 | [23][28] |

| Endocrine System | ||||

| Testes (Adult) | Rat | ~120 | ~2,500 | [23][28] |

| Adrenal Gland (3-week-old) | Rat | High concentration | High concentration | [26] |

Note: Concentrations are approximate and can vary based on the specific study and analytical methods used.

Experimental Protocols and Methodologies

The accurate quantification and chiral separation of D- and L-aspartic acid are critical for research. High-Performance Liquid Chromatography (HPLC) is the most common technique.

General Workflow for Aspartate Isomer Analysis

A typical experimental workflow involves sample preparation, derivatization to enable detection and chiral separation, followed by chromatographic analysis.

Detailed Protocol: HPLC with Pre-column Derivatization

This method allows for the sensitive and simultaneous determination of D- and L-aspartic acid.[29][30]

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Precipitate proteins using an agent like trichloroacetic acid (TCA).

-

Centrifuge and collect the supernatant containing the free amino acids.

-

-

Derivatization:

-

Mix the sample supernatant with a derivatizing agent. A common choice is o-phthaldialdehyde (OPA) combined with a chiral thiol, such as N-acetyl-L-cysteine (NAC).[29]

-

This reaction forms fluorescent, diastereomeric isoindole derivatives that can be separated on a standard reverse-phase column. The reaction is rapid, typically completing within minutes at room temperature.[30]

-

-

HPLC Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).[31]

-

Flow Rate: Typically 1.0 mL/min.

-

-

Detection and Quantification:

-

Detector: Fluorescence detector (e.g., excitation at 330 nm, emission at 450 nm).

-

Quantification: Calculate concentrations by comparing the peak areas of the sample to those of known standards for D- and L-aspartic acid. The method can be sensitive enough to detect picomole levels of D-aspartate.[29]

-

Conclusion and Future Directions

L-aspartic acid and D-aspartic acid, while structurally similar, possess distinct and non-redundant endogenous functions. L-Asp is crucial for primary metabolism and acts as a widespread excitatory neurotransmitter. D-Asp serves as a highly specific signaling molecule, playing pivotal roles in nervous system development and the regulation of the neuroendocrine axis.

For drug development professionals, the targeted modulation of D-Asp signaling presents opportunities for therapeutic intervention in areas such as hormonal imbalances, infertility, and neurological disorders.[19][21] Future research should focus on further elucidating the specific receptors for D-Asp beyond the NMDA receptor, developing more potent and selective modulators of aspartate racemase and D-aspartate oxidase, and exploring the clinical applications of D-Asp supplementation and inhibition.

References

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. thebehavioralscientist.com [thebehavioralscientist.com]

- 3. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Aspartate racemase - Wikipedia [en.wikipedia.org]

- 6. Amino acid racemases: functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Serine racemase is involved in d-aspartate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]

- 10. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-aspartate oxidase - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 14. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. How D-Aspartic Acid Functions in the Body [verywellhealth.com]

- 20. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. maze.conductscience.com [maze.conductscience.com]

- 22. NMDA receptor - Wikipedia [en.wikipedia.org]

- 23. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tigerfitness.com [tigerfitness.com]

- 26. pnas.org [pnas.org]

- 27. examine.com [examine.com]

- 28. researchgate.net [researchgate.net]

- 29. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. RP-HPLC chiral separations of glutamic acid and aspartic acid: Ingenta Connect [ingentaconnect.com]

DL-Aspartic Acid: A Cornerstone in Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid, encompassing both its L- and D-enantiomers, represents a critical nexus in cellular metabolism. While L-aspartic acid is a proteinogenic amino acid fundamental to protein synthesis, both isomers serve as vital precursors to a wide array of essential biomolecules.[1] This technical guide provides a comprehensive overview of the role of this compound in key biosynthetic pathways, including the synthesis of other amino acids, purine and pyrimidine nucleotides, and bacterial cell wall components. The document details the enzymatic conversions of aspartic acid, presents quantitative kinetic data for key enzymes, outlines detailed experimental protocols, and provides visual representations of the discussed pathways and workflows.

L-Aspartic Acid as a Precursor

L-Aspartic acid is a non-essential amino acid in humans, primarily synthesized through the transamination of the citric acid cycle intermediate, oxaloacetate.[1][2] This reaction is most commonly catalyzed by aspartate aminotransferase. Beyond its role in protein synthesis, L-aspartate is a pivotal precursor in several major biosynthetic pathways.

Amino Acid Biosynthesis

In plants and microorganisms, L-aspartate is the progenitor of the "aspartate family" of amino acids, which includes the essential amino acids lysine, methionine, threonine, and isoleucine, as well as asparagine.[3][4][5] The biosynthesis of these amino acids is a complex, branched pathway subject to intricate allosteric regulation, primarily at the level of aspartokinase, the enzyme catalyzing the first committed step.[6][7]

Nucleotide Biosynthesis

L-Aspartic acid is indispensable for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[6][8][9]

-

Purine Biosynthesis: Aspartate provides one of the nitrogen atoms (N1) for the purine ring during the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[10][11][12][13] Furthermore, aspartate donates the amino group in the conversion of IMP to adenylosuccinate, a direct precursor to AMP.[8][12]

-

Pyrimidine Biosynthesis: The pyrimidine ring is constructed from carbamoyl phosphate and aspartate.[1][3][4][14] Aspartate provides three of the four carbon atoms and one nitrogen atom of the pyrimidine ring.[15] The initial committed step is the condensation of carbamoyl phosphate and aspartate, catalyzed by aspartate transcarbamoylase.[4][14]

D-Aspartic Acid in Biosynthesis

While less abundant than its L-isomer, D-aspartic acid plays crucial roles in specialized biosynthetic processes, particularly in bacteria and the nervous and endocrine systems of mammals.[1][16]

Bacterial Peptidoglycan Synthesis

D-Aspartic acid is a component of the peptidoglycan cell wall in some bacteria, contributing to its structural integrity.[17][18] The incorporation of D-aspartate into the peptidoglycan precursor is a multi-step process involving specific enzymes such as D-aspartate ligase.[11][19] The D-aspartate itself is generated from L-aspartate by the enzyme aspartate racemase.[8][16][20][21]

Neuromodulation and Endocrine Function

In mammals, D-aspartic acid functions as a neurotransmitter and neuromodulator.[16][22] It is synthesized from L-aspartic acid by aspartate racemase and is involved in regulating neurogenesis and hormone production.[16][20][22]

Key Enzymes and Quantitative Data

The enzymatic conversion of this compound is central to its role as a biosynthetic precursor. The following tables summarize key kinetic parameters for the principal enzymes involved.

| Enzyme | Organism/Isoform | Substrate(s) | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) | Inhibitor(s) | Reference(s) |

| Aspartate Aminotransferase | Bacillus sp. strain YM-2 | L-Aspartate | 3.0 | - | - | - | [22] |

| α-Ketoglutarate | 2.6 | - | - | - | [22] | ||

| Sheep Liver (Cytoplasmic) | L-Aspartate | 2.96 ± 0.20 | - | - | Adipate, 2-Oxoglutarate | [23] | |

| 2-Oxoglutarate | 0.093 ± 0.010 | - | - | [23] | |||

| Sheep Liver (Mitochondrial) | L-Aspartate | 0.40 ± 0.12 | - | - | - | [23] | |

| 2-Oxoglutarate | 0.98 ± 0.14 | - | - | [23] | |||

| Aspartate Racemase | Parafannyhessea umbonata | L-Arginine | 0.167 - 0.885 | 5.86 - 61.5 | - | - | [24] |

| Rat Brain | L-Serine | ~10 | - | 5 µmol/mg/h | - | [24] | |

| D-Serine | ~60 | - | 22 µmol/mg/h | - | [24] | ||

| Aspartokinase | Escherichia coli AKIII | Aspartate | - | - | - | L-Lysine | [2][23] |

| Arabidopsis thaliana AK1 | Aspartate | - | - | - | L-Lysine, S-Adenosylmethionine (synergistic) | [25] | |

| Arabidopsis thaliana AK2 | Aspartate | - | - | - | L-Lysine | [25] | |

| Arabidopsis thaliana AK3 | Aspartate | - | - | - | L-Lysine | [25] | |

| Rhodospirillum tenue | Aspartate | - | - | - | L-Lysine, L-Threonine (concerted), L-Threonine + L-Methionine (concerted) | [21][26] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a biosynthetic precursor.

Protocol 1: Purification of His-tagged Recombinant Aspartate Aminotransferase

This protocol describes the purification of a 6xHis-tagged aspartate aminotransferase (AST) from Escherichia coli using immobilized metal affinity chromatography (IMAC).[5][15]

1. Expression of Recombinant AST: a. Transform E. coli BL21(DE3) cells with an expression vector containing the gene for His-tagged AST. b. Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD_600_ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for an additional 4-5 hours at 37°C. d. Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

2. Cell Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. b. Lyse the cells by sonication on ice or by using a French press. c. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Affinity Chromatography: a. Equilibrate a Ni-NTA agarose column with lysis buffer.[19] b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the His-tagged AST with elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 250 mM imidazole, pH 8.0).[19]

4. Analysis and Storage: a. Analyze the purified protein fractions by SDS-PAGE to assess purity. b. Determine the protein concentration using a standard method (e.g., Bradford assay). c. Store the purified enzyme in a suitable buffer (e.g., containing glycerol) at -20°C or -80°C.

Protocol 2: Spectrophotometric Assay of Aspartate Aminotransferase Activity

This assay measures AST activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.[3][20][22] The decrease in absorbance at 340 nm is monitored.

1. Reagent Preparation: a. Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4. b. Substrate Solution: Prepare a solution containing L-aspartate and α-ketoglutarate in assay buffer. c. NADH Solution: Prepare a fresh solution of NADH in assay buffer. d. Malate Dehydrogenase (MDH): A commercially available solution. e. Enzyme Solution: Dilute the purified AST or biological sample to an appropriate concentration in assay buffer.

2. Assay Procedure: a. In a cuvette, combine the assay buffer, substrate solution, NADH solution, and MDH. b. Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background absorbance change. c. Initiate the reaction by adding the enzyme solution and mix immediately. d. Monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

3. Calculation of Activity: a. Calculate the rate of NADH oxidation (ΔA_340_/min) from the linear portion of the reaction curve. b. Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min).

Protocol 3: HPLC-Based Assay for Aspartate Racemase Activity

This protocol is designed to measure the conversion of L-aspartate to D-aspartate catalyzed by aspartate racemase. The enantiomers are separated and quantified by high-performance liquid chromatography (HPLC) after derivatization.

1. Enzymatic Reaction: a. Prepare a reaction mixture containing the enzyme source (purified aspartate racemase or cell lysate), L-aspartate, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). b. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. c. Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation. d. Centrifuge to remove precipitated protein.

2. Derivatization of Amino Acids: a. To the supernatant, add a derivatizing agent that allows for chiral separation and detection (e.g., o-phthaldialdehyde (OPA) with a chiral thiol like N-acetyl-L-cysteine). b. Allow the derivatization reaction to proceed according to the specific reagent's protocol.

3. HPLC Analysis: a. Inject the derivatized sample onto a reverse-phase HPLC column. b. Use a suitable mobile phase gradient to separate the D- and L-aspartate derivatives. c. Detect the derivatives using a fluorescence or UV detector. d. Quantify the amounts of D- and L-aspartate by comparing the peak areas to those of known standards.

4. Calculation of Activity: a. Calculate the amount of D-aspartate produced over time to determine the enzyme activity.

Protocol 4: Quantitative Analysis of Amino Acids by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of amino acids, including aspartate, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8][9][16][17][27][28]

1. Sample Preparation: a. For biological fluids (e.g., serum, plasma), perform protein precipitation by adding a solvent like methanol or acetonitrile. b. For tissues, homogenize the sample in a suitable buffer and then perform protein precipitation. c. Centrifuge to pellet the precipitated proteins and collect the supernatant. d. The supernatant can be directly analyzed or further purified using solid-phase extraction if necessary.

2. LC-MS/MS Analysis: a. Inject the prepared sample onto an appropriate LC column (e.g., a HILIC or mixed-mode column) for separation of the amino acids. b. Use a suitable mobile phase gradient. c. The eluent from the LC is introduced into the mass spectrometer. d. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each amino acid based on its unique precursor-to-product ion transition. e. Use isotopically labeled internal standards for each amino acid to ensure accurate quantification.

3. Data Analysis: a. Integrate the peak areas for each amino acid and its corresponding internal standard. b. Generate a calibration curve using known concentrations of amino acid standards. c. Calculate the concentration of each amino acid in the sample based on the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biosynthetic pathways and experimental workflows involving this compound.

Conclusion

This compound holds a central position in the metabolic landscape, serving as a fundamental building block for a diverse range of macromolecules essential for life. Its roles extend from being a constituent of proteins to a key precursor in the synthesis of other amino acids and the nucleic acid bases. The enzymatic pathways that utilize both L- and D-aspartate are highly regulated and present potential targets for the development of novel therapeutics and herbicides. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a valuable resource for researchers and professionals working to further elucidate and manipulate these critical biosynthetic processes.

References

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. Structures of R- and T-state Escherichia coli aspartokinase III. Mechanisms of the allosteric transition and inhibition by lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. sinobiological.com [sinobiological.com]

- 5. microbenotes.com [microbenotes.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. Aslfm, the D-aspartate ligase responsible for the addition of D-aspartic acid onto the peptidoglycan precursor of Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. A CLOSER LOOK AT PYRIMIDINE SYNTHESIS | Austin Tommy [austintommy.com.ng]

- 15. researchgate.net [researchgate.net]

- 16. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Activation of D-aspartic acid for incorporation into peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. AST/GOT Detection Assay [protocols.io]

- 21. Aspartate racemase - Wikipedia [en.wikipedia.org]

- 22. sciencellonline.com [sciencellonline.com]

- 23. pharmacy180.com [pharmacy180.com]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. Allosteric monofunctional aspartate kinases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Concerted feedback inhibition of the aspartokinase of Rhodospirillum tenue by threonine and methionine: a novel pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 28. zivak.com [zivak.com]

A Technical Guide to the Racemic Properties of DL-Aspartic Acid

Abstract: This document provides a comprehensive technical overview of DL-Aspartic acid, a racemic mixture of D- and L-aspartic acid. It is intended for researchers, scientists, and professionals in drug development. The guide covers the core physicochemical properties of the racemic mixture and its constituent enantiomers, details various experimental methods for its resolution, and outlines analytical techniques for enantiomeric characterization. Furthermore, it explores the distinct biological significance of D-aspartic acid, focusing on its role as a signaling molecule in the nervous and endocrine systems, complete with diagrams of key signaling pathways.

Introduction

Aspartic acid is an α-amino acid crucial for the biosynthesis of proteins.[1] It exists as two stereoisomers, or enantiomers: L-aspartic acid and D-aspartic acid. While the L-isomer is one of the 22 proteinogenic amino acids, the D-form has more specialized, non-proteinogenic roles, notably as a neurotransmitter and neuromodulator.[1] Chemical synthesis of aspartic acid typically results in a 1:1 mixture of both enantiomers, known as this compound or a racemic mixture.[1] This mixture is optically inactive because the opposing optical rotations of the D- and L-enantiomers cancel each other out.

Given the distinct biological activities of each enantiomer, the separation (resolution) of this racemic mixture and the accurate analysis of enantiomeric composition are critical in pharmaceutical research, drug development, and neuroscience. This guide details the fundamental properties, separation protocols, and analytical workflows relevant to this compound.

Physicochemical Properties

This compound is a white, crystalline powder.[2] Unlike its constituent enantiomers, the racemic mixture exhibits no optical rotation. A key characteristic of its solid-state is that it crystallizes as a true racemic compound, where both enantiomers are present in the same crystal lattice, rather than as a conglomerate of separate D- and L-crystals.[3][4] The quantitative physicochemical properties of this compound and its individual enantiomers are summarized below.

| Property | This compound | L-Aspartic Acid | D-Aspartic Acid |

| CAS Number | 617-45-8[1] | 56-84-8[1] | 1783-96-6[1] |

| Molecular Formula | C₄H₇NO₄[5] | C₄H₇NO₄[6] | C₄H₇NO₄[6] |

| Molar Mass | 133.10 g/mol [5] | 133.10 g/mol [6] | 133.10 g/mol [6] |

| Melting Point | >300 °C (decomposes) | 270 °C[1] | >300 °C |

| Solubility in Water | 5.0 g/L (25 °C) | 4.5 g/L (25 °C)[1] | ~10 mg/mL in PBS (pH 7.2)[7] |

| Density | 1.7 g/cm³[1] | 1.66 g/cm³[6] | - |

| Acidity (pKa) | pKₐ₁: ~1.9, pKₐ₂: ~3.9, pKₐ₃: ~9.9[1] | pKₐ₁: 1.99, pKₐ₂: 3.90, pKₐ₃: 9.90[1] | - |

| Optical Rotation, [α] | 0° (optically inactive) | +25.0° (c=1.97 in 6N HCl, 20°C)[6] | -25.0° (expected enantiomer) |

Resolution of this compound

The separation of D- and L-aspartic acid from the racemic mixture is a critical step for both analytical and preparative purposes. This can be achieved through several methods, most notably chromatography and enzymatic resolution.

Figure 1: General workflow for the resolution of this compound.

Chromatographic Methods

Chromatography is a powerful technique for separating enantiomers. This can be done directly, using a chiral stationary phase (CSP), or indirectly, by first derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

This protocol describes an indirect method for the chiral separation of this compound using L-arginine as a chiral selector impregnated into the TLC plate.[8][9]

-

Materials:

-

Silica gel-G

-

L-arginine

-

This compound standard

-

Mobile Phase: Butanol, glacial acetic acid, water (70:10:20 v/v)

-

Sample Solvent: 17% ammonia solution

-

Visualizing Agent: Ninhydrin in butanol

-

-

Preparation of Chiral TLC Plates:

-

Procedure:

-

Prepare a 10 mg/mL sample solution of this compound in 17% ammonia, then dilute with water.[8]

-

Spot 5 µL of the sample solution onto the activated chiral TLC plate.[8]

-

Develop the chromatogram in a saturated tank containing the butanol:acetic acid:water mobile phase.[8]

-

After development, remove the plate and dry it completely.

-

Spray the plate with the ninhydrin solution and heat to visualize the separated spots.

-

Enzymatic Resolution

Enzymatic resolution leverages the high stereospecificity of enzymes, which typically catalyze reactions involving only one enantiomer of a chiral substrate.

This method involves the asymmetric hydrolysis of N-acetyl-DL-aspartic acid. The mold acylase enzyme selectively hydrolyzes the N-acetyl-L-aspartic acid, leaving the N-acetyl-D-aspartic acid unreacted.[10]

-

Materials:

-

N-acetyl-DL-aspartic acid (substrate)

-

Purified mold acylase (e.g., from Aspergillus oryzae)

-

Phosphate buffer (pH 7.8)

-

Hydrochloric acid (for subsequent hydrolysis)

-

-

Procedure:

-

Prepare a ~0.1 M solution of N-acetyl-DL-aspartic acid in water.

-

Adjust the pH to 7.8 with a suitable base and add the purified mold acylase enzyme.[10]

-

Incubate the mixture at 38 °C for approximately 48 hours.[10] During this time, the enzyme will convert N-acetyl-L-aspartic acid to L-aspartic acid and acetate.

-

Stop the reaction (e.g., by boiling to denature the enzyme).

-

Separate the resulting L-aspartic acid from the unreacted N-acetyl-D-aspartic acid using techniques like ion-exchange chromatography or fractional crystallization.

-

The isolated N-acetyl-D-aspartic acid can then be hydrolyzed (e.g., by refluxing with HCl) to yield pure D-aspartic acid.

-

Analytical Characterization of Enantiomers

Once separation is achieved, or to determine the enantiomeric composition of a mixture, several analytical techniques can be employed. The goal is often to determine the enantiomeric excess (e.e.), which quantifies the purity of the sample.

Figure 2: General workflow for determining the enantiomeric excess of an aspartic acid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is inherently an achiral technique, it can be used to distinguish between enantiomers by adding a chiral differentiating agent to the sample. This agent interacts with the D and L enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable peaks in the NMR spectrum.[11]

This protocol outlines a general method for determining the enantiomeric ratio of an aspartic acid sample using a chiral differentiating agent.[11]

-

Materials:

-

Aspartic acid sample (mixture of enantiomers)

-

Deuterated solvent (e.g., D₂O)

-

Chiral differentiating agent (e.g., an oligopeptide or a chiral lanthanide shift reagent)

-

NMR spectrometer

-

-

Procedure:

-

Dissolve a known quantity of the aspartic acid sample in the deuterated solvent.

-

Acquire a standard ¹H NMR spectrum of the sample. A single set of peaks corresponding to aspartic acid will be observed.

-

Add a molar equivalent of the chiral differentiating agent to the NMR tube.

-

Acquire a second ¹H NMR spectrum. In the presence of the agent, the chiral interactions will cause a chemical shift non-equivalence.[11] A key proton signal (e.g., the C3 proton) will split into two distinct sets of peaks, one for the D-enantiomer complex and one for the L-enantiomer complex.[11]

-

Integrate the areas of the two separated peaks. The ratio of these integrals corresponds directly to the enantiomeric ratio of the sample.

-

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is one of the most common and accurate methods for determining enantiomeric purity. Direct methods using a chiral stationary phase (CSP) are often preferred as they require minimal sample preparation.[12]

This protocol describes the separation of underivatized this compound using a macrocyclic glycopeptide-based CSP.[12]

-

Instrumentation & Materials:

-

Procedure:

-

Prepare the mobile phase and thoroughly degas it.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve the aspartic acid sample in the mobile phase or a compatible solvent.

-

Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Run the chromatogram isocratically. The D- and L-enantiomers will elute at different retention times.

-

Quantify the amount of each enantiomer by integrating the area of their respective peaks. Calculate the enantiomeric excess from these areas.

-

Biological Significance and Signaling Pathways of D-Aspartic Acid

While L-aspartic acid is a fundamental building block of proteins, D-aspartic acid (D-Asp) functions as an endogenous signaling molecule, particularly in the neuroendocrine and reproductive systems.[13][14] It is synthesized in tissues by the enzyme aspartate racemase, which converts L-Asp to D-Asp.[13]

Signaling in Testicular Function

In the testis, D-Asp is a key regulator of steroidogenesis. It acts on Leydig cells to stimulate the synthesis and release of testosterone. This action is mediated through a cAMP-dependent signaling pathway that upregulates the expression of the Steroidogenic Acute Regulatory (StAR) protein, a critical factor in testosterone biosynthesis.[15][16]

References

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantiomeric crystallization from DL-aspartic and DL-glutamic acids: implications for biomolecular chirality in the origin of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Aspartic Acid [drugfuture.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Involvement of L-Aspartic Acid in the Urea Cycle

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pivotal role of L-Aspartic acid in the urea cycle, a critical metabolic pathway for nitrogen waste disposal. It addresses the common misconception regarding DL-Aspartic acid and focuses on the biochemically active L-isomer. The content covers the core biochemical reactions, quantitative data, experimental methodologies, and visual pathways to provide a comprehensive resource for the scientific community.

Introduction: Clarifying the Role of Aspartic Acid Isomers

Aspartic acid exists in two stereoisomeric forms: L-Aspartic acid and D-Aspartic acid. While the user's query specified the racemic mixture this compound, it is crucial to note that only L-Aspartic acid is directly involved in the urea cycle.[1] The enzymes of this pathway are stereospecific and recognize only the L-isomer as a substrate. D-Aspartic acid, while having roles in neurodevelopment and hypothalamic regulation, does not participate in urea synthesis.[1] Therefore, this guide will exclusively focus on the functions of L-Aspartic acid.

The urea cycle is a series of biochemical reactions that converts highly toxic ammonia into the less toxic compound urea, which is then excreted.[2][3] This process is primarily carried out in the liver.[4] L-Aspartic acid plays an indispensable role by providing the second nitrogen atom required for the synthesis of urea, linking this pathway with other major metabolic routes like the citric acid cycle.[5][6]

Biochemical Mechanism of L-Aspartic Acid in the Urea Cycle

L-Aspartic acid enters the urea cycle in the cytosol. Its entry point is the condensation reaction with L-citrulline, which is synthesized in the mitochondria and transported to the cytosol.[7]

Reaction: L-Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPi

This reaction is catalyzed by the enzyme Argininosuccinate Synthetase (ASS) .[8][9][10] The reaction proceeds in two main steps:

-

Activation of Citrulline: The ureido (urea-like) group of citrulline attacks the α-phosphate of ATP, forming a reactive citrullyl-AMP intermediate and releasing pyrophosphate (PPi).[9]

-

Condensation: The α-amino group of L-Aspartate then performs a nucleophilic attack on the imino carbon of the citrullyl-AMP intermediate. This results in the formation of argininosuccinate and the release of AMP.[8][9] The attack by aspartate is the rate-limiting step of this enzymatic reaction.[9]

The argininosuccinate is subsequently cleaved by argininosuccinate lyase (ASL) into arginine and fumarate. The nitrogen atom from L-aspartate is retained in the arginine molecule, which is then hydrolyzed by arginase to produce urea and regenerate ornithine. The carbon skeleton of L-aspartate is released as fumarate, directly linking the urea cycle to the citric acid cycle.[1][6]

Quantitative Data

The efficiency and rate of the urea cycle are influenced by substrate availability and enzyme kinetics. Below is a summary of relevant quantitative data.

| Parameter | Value | Organism/Conditions | Reference |

| L-Aspartate Concentration | |||

| Basal Plasma Level | ~11 µmol/L | Human | [11] |

| Hepatocyte Concentration | Varies (influenced by transamination) | Rat | [12] |

| Argininosuccinate Synthetase (ASS) Properties | |||

| Apparent Melting Temperature (TM) | 48.1 °C | Human | [13] |

| Endogenous Concentration in Liver | 11 ± 1 to 44 ± 5 nM | Mouse | [13] |

| Michaelis Constant (Km) for L-Aspartate | Not consistently reported in searched literature | ||

| Maximum Velocity (Vmax) | Not consistently reported in searched literature |

Note: Specific kinetic values for ASS can vary significantly based on the source organism, purification methods, and assay conditions. The literature reviewed did not provide consistent Km or Vmax values for L-aspartate.

Experimental Protocols

Understanding the role of L-aspartate in the urea cycle relies on robust experimental assays. Below are outlines of key methodologies.

This protocol provides a sensitive method for measuring ASS activity in crude tissue homogenates or cell lysates by tracking the conversion of radiolabeled aspartate.

Principle: The assay measures the formation of [14C]fumarate from L-[U-14C]aspartate. The product, argininosuccinate, is cleaved by exogenously added argininosuccinase and arginase. The resulting [14C]fumarate is then measured.[14]

Materials:

-

L-[U-14C]aspartate

-

L-citrulline

-

ATP and an ATP-generating system (e.g., creatine phosphate and creatine kinase)

-

Argininosuccinase

-

Arginase

-

Tissue homogenate or cell lysate

-

Dowex-50 ion-exchange resin

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing an appropriate buffer (e.g., potassium phosphate, pH 7.5), L-citrulline, ATP, the ATP-generating system, argininosuccinase, and arginase.

-

Add the tissue homogenate or cell lysate to the reaction mixture.

-

Initiate the reaction by adding L-[U-14C]aspartate of a known specific radioactivity.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by acidification (e.g., with perchloric acid).

-

Separate the product, [14C]fumarate (and its hydrated form, malate), from the unreacted [14C]aspartate using a small Dowex-50 column. The negatively charged fumarate and malate will elute with water, while the positively charged aspartate remains bound to the column.[14]

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

Calculate the amount of product formed based on the specific activity of the L-[U-14C]aspartate. One to two nanomoles of product can be accurately measured with this method.[14]

This coupled assay can be used to indirectly assess the pathway's function by measuring the activity of the subsequent enzyme, ASL.

Principle: This assay measures the production of arginine from argininosuccinate by ASL. The arginine produced is then acted upon by added arginase to produce urea, which is quantified.[15]

Materials:

-

Cell lysate from cultured cells (e.g., patient-derived fibroblasts)

-

Argininosuccinic acid solution

-

Arginase (from bovine liver)

-

Phosphate buffer (pH 7.5)

-

Urea quantification kit (e.g., colorimetric assay)

Procedure:

-

Culture cells (e.g., fibroblasts from patients with suspected urea cycle disorders) to 80-90% confluency.[16]

-

Prepare a cell lysate by washing cells with ice-cold PBS and lysing them in a suitable buffer.[16]

-

Determine the total protein concentration of the lysate (e.g., using a Bradford assay).[16]

-

Set up the reaction by incubating the cell lysate with a known concentration of argininosuccinic acid and an excess of arginase in a phosphate buffer at 37°C.[15]

-

After a set incubation time, stop the reaction.

-

Measure the amount of urea produced using a standard colorimetric assay.

-

Calculate the specific activity of ASL based on the amount of urea produced per unit of time per milligram of protein.

Visualizations: Pathways and Workflows

Caption: The Urea Cycle pathway, highlighting the cytosolic entry of L-Aspartate.

Caption: Workflow for the radiochemical assay of Argininosuccinate Synthetase (ASS).

References

- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. healthyhey.com [healthyhey.com]

- 3. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]

- 6. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 10. oxfordreference.com [oxfordreference.com]

- 11. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Historical Context of Aspartic Acid Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of amino acids in the 19th century marked a pivotal moment in the nascent fields of organic chemistry and biochemistry. These fundamental building blocks of proteins were gradually unveiled through meticulous and often arduous experimental work. Aspartic acid, a non-essential amino acid, was one of the earliest to be identified, and its discovery provides a fascinating glimpse into the analytical techniques and chemical understanding of the era. This technical guide delves into the historical context of aspartic acid's discovery, presenting the available experimental details and the logical framework that led to its characterization.

Precursor Discovery: The Isolation of Asparagine

The story of aspartic acid begins with its amide precursor, asparagine. In 1806, French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet were studying the juice of the asparagus plant (Asparagus officinalis). After allowing the juice to evaporate slowly, they observed the formation of crystals. Through careful observation and analysis, they identified a new substance, which they named asparagine. This was the first amino acid to be discovered.[1][2][3][4][5][6]

The Discovery of Aspartic Acid by Plisson and Henry (1827)